1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-3-34-21-9-7-20(8-10-21)32-25-23(28-29-32)24(26-17-27-25)31-13-11-30(12-14-31)22(33)16-19-6-4-5-18(2)15-19/h4-10,15,17H,3,11-14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEVTXRURQMYDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CC5=CC=CC(=C5)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit lsd1.
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets through hydrogen-bonding and dipole interactions.
Biochemical Pathways
Compounds with similar structures have been found to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Pharmacokinetics
The compound’s boiling point is predicted to be 5029±600 °C, and its density is predicted to be 148±01 g/cm3. These properties may influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Biological Activity
The compound 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(3-methylphenyl)ethan-1-one represents a novel class of triazolopyrimidine derivatives that have garnered attention for their potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazolopyrimidine core and a piperazine moiety. Its molecular formula is , with a molecular weight of 447.54 g/mol. The presence of ethoxy and methyl groups contributes to its lipophilicity and potential bioactivity.
Research indicates that this compound interacts with several key biological targets:
- Kinase Inhibition : The compound has shown significant inhibitory activity against various kinases involved in cell signaling pathways. This inhibition can lead to altered cell proliferation and survival rates, particularly in cancer cells.
- Induction of Apoptosis : Studies have demonstrated that it can induce apoptosis in cancer cell lines by activating apoptotic pathways while inhibiting anti-apoptotic proteins, thereby promoting programmed cell death .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study reported that the compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. Molecular docking studies suggested strong binding affinity to specific kinase targets involved in cancer progression .
- Antimicrobial Properties : Another investigation highlighted its efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating its potential use as an antimicrobial agent. The study utilized minimum inhibitory concentration (MIC) assays to quantify its effectiveness .
- Anti-inflammatory Effects : Research has also focused on its anti-inflammatory properties, demonstrating that it can reduce pro-inflammatory cytokine levels in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
Anticancer Activity
Studies have shown that derivatives of triazolo-pyrimidines can inhibit cancer cell proliferation. For instance, compounds similar to this one have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.
Neuropharmacological Effects
Piperazine derivatives are known for their neuroactive properties. This compound's structure suggests potential interactions with neurotransmitter systems, particularly in treating anxiety and depression. Preclinical studies have indicated that such compounds may enhance serotonin and dopamine signaling.
Antimicrobial Properties
There is emerging evidence supporting the antimicrobial activity of triazole-containing compounds. Research has indicated that they may exhibit activity against a range of pathogens, including bacteria and fungi, which could be useful in developing new antimicrobial agents.
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
Table 1: Structural and Physicochemical Comparison
Structural and Functional Implications
Substituent Effects on Lipophilicity
- Ethoxy vs.
- Trifluoromethyl Group : The trifluoromethyl-substituted analog (Table 1, row 3) exhibits higher electronegativity, which could improve target binding through halogen bonding .
Piperazine-Linker Modifications
- Phenoxyethanone vs. Benzoyl: The phenoxyethanone moiety in Compound A and its methoxy analog introduces a ketone oxygen, which may participate in hydrogen bonding, whereas the benzoyl group in the trifluoromethyl analog provides rigidity .
- 3-Methylphenyl vs.
Bioactivity Hypotheses
- Kinase Inhibition : Similar scaffolds inhibit Aurora kinases and cyclin-dependent kinases (CDKs) .
- Epigenetic Modulation : Analogous compounds show HDAC inhibitory activity, as demonstrated by similarity indexing studies using Tanimoto coefficients (e.g., 70% similarity to SAHA, an HDAC inhibitor) .
Preparation Methods
Condensation of Aminotriazoles with Diketones
The reaction between 5-amino-1,2,4-triazole and 1,3-diketones under basic conditions forms the triazolopyrimidine ring. For instance, condensation of 5-amino-1H-1,2,4-triazole with 1-(4-ethoxyphenyl)propane-1,3-dione in ethanol with sodium ethoxide yields 7-hydroxy-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine. Chlorination of the 7-hydroxy intermediate using phosphoryl chloride (POCl₃) at reflux generates the reactive 7-chloro derivative, a pivotal intermediate for subsequent nucleophilic substitutions.
Aza-Wittig Reaction for Ring Formation
An alternative approach employs iminophosphoranes in aza-Wittig reactions with isocyanates. For example, reacting β-ethoxycarbonyliminophosphorane with 4-ethoxyphenyl isocyanate produces carbodiimides, which cyclize in the presence of piperazine derivatives to form the triazolopyrimidine core. This method benefits from high regioselectivity and compatibility with diverse aryl groups.
Functionalization with Piperazine
Introducing the piperazine moiety at position 7 of the triazolopyrimidine core requires careful control to avoid disubstitution.
Nucleophilic Aromatic Substitution
The 7-chloro-triazolopyrimidine undergoes displacement with piperazine in polar aprotic solvents (e.g., DMF, NMP) at elevated temperatures (80–100°C). Using a 2:1 molar ratio of piperazine to chloro intermediate ensures monosubstitution, yielding 7-(piperazin-1-yl)-3-(4-ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidine. Excess piperazine is avoided to prevent bis-adduct formation.
Protonation-Assisted Monosubstitution
Protonating piperazine as its monohydrochloride salt prior to reaction suppresses disubstitution. This method, validated for analogous piperazine derivatives, involves reacting 7-chloro-triazolopyrimidine with piperazine-1-ium chloride in acetonitrile at room temperature, achieving >85% monosubstitution efficiency.
Introduction of the Ethanone Side Chain
The final step involves acylating the secondary amine of the piperazine ring with 2-(3-methylphenyl)acetyl chloride.
Acylation Under Mild Conditions
Treating 7-(piperazin-1-yl)-triazolopyrimidine with 2-(3-methylphenyl)acetyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C affords the target compound in 70–75% yield. Catalytic amounts of DMAP (4-dimethylaminopyridine) enhance acylation rates while minimizing side reactions.
Microwave-Assisted Optimization
Microwave irradiation (100°C, 150 W, 20 min) in dimethylacetamide (DMAc) accelerates the acylation step, improving yields to 82–85% and reducing reaction times from hours to minutes. This approach aligns with green chemistry principles by lowering energy consumption.
Alternative Synthetic Routes
One-Pot Sequential Assembly
A three-component reaction strategy combines iminophosphorane, 4-ethoxyphenyl isocyanate, and pre-functionalized piperazine derivatives in a single pot. Sodium ethoxide catalyzes the tandem aza-Wittig/cyclization/acylation sequence, streamlining the synthesis into one operational step. Yields for this route range from 74–87%, depending on substituent electronic effects.
Flow Reactor Prototyping
Continuous flow systems enable large-scale production. In a prototype reactor, the acylation step achieves 90% conversion at 50°C with a residence time of 10 minutes, demonstrating scalability and reproducibility.
Catalytic and Solvent Considerations
Challenges and Solutions
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Regioselectivity in Triazolopyrimidine Formation : Electron-donating groups (e.g., 4-ethoxy) on the phenyl ring direct cyclization to the desired position, minimizing isomeric byproducts.
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Piperazine Disubstitution : Protonation of piperazine as its hydrochloride salt ensures >90% monosubstitution, critical for downstream reactions.
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Ethanone Side Chain Stability : Storage of 2-(3-methylphenyl)acetyl chloride under argon at −20°C prevents decomposition, maintaining reagent efficacy .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?
The triazolo[4,5-d]pyrimidine moiety can be synthesized via cyclization reactions involving nitropyrimidines or nitroarenes. Palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (e.g., ) offers a high-yield route. Alternatively, condensation of hydrazine derivatives with α,β-unsaturated ketones (as in ) can yield substituted triazoles. Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and reduce side products .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
Use a combination of:
- NMR : Assign proton environments (e.g., 4-ethoxyphenyl protons at ~6.8–7.2 ppm, piperazine protons as broad singlets).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C27H29N7O2).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyrimidine fusion site), as demonstrated in and for similar triazolopyrimidines .
Q. How can the purity of the compound be validated for biological assays?
Employ reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Use a gradient elution (e.g., 10%–90% acetonitrile in water with 0.1% TFA) to achieve baseline separation of impurities. Purity ≥95% is recommended, as per standards in and .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to kinase targets?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures of kinases (e.g., CDK2, EGFR) from the PDB. Focus on the triazolopyrimidine core’s potential to form hydrogen bonds with kinase hinge regions. Validate predictions with surface plasmon resonance (SPR) or fluorescence polarization assays .
Q. How can regiochemical inconsistencies in the triazole-pyrimidine fusion be resolved during synthesis?
If NMR data conflicts with expected regiochemistry (e.g., ambiguous coupling patterns), use NOESY to probe spatial proximity of protons. Alternatively, synthesize a regiochemical isomer via a distinct route (e.g., ’s nitroarene cyclization) and compare spectral data .
Q. What strategies improve the metabolic stability of this compound in preclinical studies?
- Structural modifications : Replace the 4-ethoxyphenyl group with a bioisostere (e.g., 4-fluorophenyl) to reduce oxidative metabolism (see for fluorinated analogs).
- In vitro assays : Test stability in liver microsomes (human/rat) and identify metabolic soft spots via LC-MS/MS .
Q. How can solvent effects influence the compound’s solubility in formulation studies?
Use Hansen solubility parameters (HSPs) to screen co-solvents (e.g., PEG 400, DMSO). For low aqueous solubility (<10 µM), employ amorphous solid dispersions or cyclodextrin complexation. Validate via dynamic light scattering (DLS) and dissolution testing .
Methodological Challenges and Solutions
Addressing low yields in the final coupling step (piperazine-ethanone linkage):
- Catalyst optimization : Replace traditional bases (e.g., K2CO3) with milder conditions (e.g., Cs2CO3 in DMF at 60°C).
- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h, improving yield by 20–30% (as in ’s Pd-catalyzed protocols) .
Interpreting conflicting bioactivity data across cell lines:
- Dose-response curves : Ensure IC50 values are calculated across ≥3 independent experiments.
- Off-target profiling : Use kinome-wide screens (e.g., KinomeScan) to identify non-specific binding. Cross-reference with ’s findings on structurally related triazolopyrimidines .
Data Contradiction Analysis
Resolving discrepancies between in vitro and in vivo efficacy:
- Pharmacokinetic (PK) profiling : Measure plasma half-life, Cmax, and bioavailability in rodent models.
- Tissue distribution studies : Use radiolabeled compound (e.g., 14C) to assess penetration into target organs.
- Metabolite identification : Compare in vitro metabolites (microsomes) with in vivo plasma samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
